3-(4-Methoxyphenoxy)pyrrolidine
Overview
Description
3-(4-Methoxyphenoxy)pyrrolidine: is a chemical compound with the molecular formula C11H15NO2. It is characterized by a pyrrolidine ring substituted with a 4-methoxyphenoxy group.
Mechanism of Action
Target of Action
This compound belongs to the class of pyrrolidines, which are known to interact with a wide range of biological targets
Mode of Action
Pyrrolidines are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and disruption of protein-protein interactions . The exact interaction of 3-(4-Methoxyphenoxy)pyrrolidine with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Pyrrolidines are involved in a variety of biological processes, suggesting that this compound could potentially affect multiple pathways
Result of Action
Given the diverse biological activities of pyrrolidines, this compound could potentially have a wide range of effects
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(4-Methoxyphenoxy)pyrrolidine typically begins with 4-methoxyphenol and pyrrolidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of 4-methoxyphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Methoxyphenoxy)pyrrolidine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts for organic reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Comparison with Similar Compounds
3-(4-Hydroxyphenoxy)pyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Chlorophenoxy)pyrrolidine: Contains a chlorine atom instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in 3-(4-Methoxyphenoxy)pyrrolidine imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications .
Properties
IUPAC Name |
3-(4-methoxyphenoxy)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZZTKQZMOFMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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